molecular formula C21H18O5 B4989239 allyl [(7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl)oxy]acetate

allyl [(7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl)oxy]acetate

Cat. No. B4989239
M. Wt: 350.4 g/mol
InChI Key: MSCAABWMVQVBRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Allyl [(7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl)oxy]acetate, also known as MPOA, is a novel compound that has gained attention from the scientific community due to its potential applications in various fields. MPOA can be synthesized using different methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in laboratory experiments.

Mechanism of Action

The mechanism of action of allyl [(7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl)oxy]acetate is not fully understood, but studies have suggested that it acts through multiple pathways. This compound has been found to inhibit the activity of enzymes involved in cancer cell proliferation, such as cyclin-dependent kinases. It also modulates the expression of genes involved in oxidative stress and inflammation, such as nuclear factor kappa B. Moreover, this compound has been reported to activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant and detoxification enzymes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Studies have reported that this compound induces apoptosis in cancer cells by activating caspase-3 and caspase-9. It also reduces oxidative stress and inflammation in the brain by increasing the activity of antioxidant enzymes and reducing the production of pro-inflammatory cytokines. Additionally, this compound has been found to have anti-angiogenic effects, as it inhibits the formation of new blood vessels.

Advantages and Limitations for Lab Experiments

Allyl [(7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl)oxy]acetate has several advantages for lab experiments, such as its easy synthesis and low toxicity. It can be used in various assays, such as cell viability assays and western blotting. However, this compound has some limitations, such as its poor solubility in water and its instability in acidic conditions. Moreover, further studies are needed to determine the optimal concentration and exposure time of this compound in different experimental settings.

Future Directions

There are several future directions for the study of allyl [(7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl)oxy]acetate. One direction is to investigate its potential applications in other fields, such as cardiovascular disease and diabetes. Another direction is to develop more stable and water-soluble derivatives of this compound for better bioavailability and pharmacokinetics. Moreover, further studies are needed to elucidate the mechanism of action of this compound and its potential interactions with other drugs.

Synthesis Methods

Allyl [(7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl)oxy]acetate can be synthesized using different methods, such as the reaction of 7-methyl-2-oxo-4-phenyl-2H-chromen-5-ol with allyl chloroacetate in the presence of a base. Another method involves the reaction of 7-methyl-2-oxo-4-phenyl-2H-chromen-5-ol with allyl bromide and sodium hydride in dimethylformamide. Both methods have been reported to yield good results.

Scientific Research Applications

Allyl [(7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl)oxy]acetate has been studied for its potential applications in various fields, such as cancer research, neuroprotection, and anti-inflammatory therapy. Studies have shown that this compound has anticancer properties, as it inhibits the proliferation of cancer cells and induces apoptosis. This compound has also been found to have neuroprotective effects, as it reduces oxidative stress and inflammation in the brain. Additionally, this compound has been reported to have anti-inflammatory effects, as it reduces the production of pro-inflammatory cytokines.

properties

IUPAC Name

prop-2-enyl 2-(7-methyl-2-oxo-4-phenylchromen-5-yl)oxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18O5/c1-3-9-24-20(23)13-25-17-10-14(2)11-18-21(17)16(12-19(22)26-18)15-7-5-4-6-8-15/h3-8,10-12H,1,9,13H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSCAABWMVQVBRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=CC(=O)O2)C3=CC=CC=C3)C(=C1)OCC(=O)OCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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